1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-15-10-8-13(9-11-15)19(23)21-16-7-5-4-6-14(16)12-17(21)18(22)20-2/h4-11,17H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVMAVFZLDSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indoline Core Formation
The indoline scaffold is synthesized via Friedel-Crafts cyclization. A representative procedure involves:
- Starting material : Ethyl 2-(4-ethoxyphenyl)acetate.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2,3-dihydroindole-2-carboxylic acid ethyl ester.
- Alternative method : Lewis acid-catalyzed cyclization (e.g., FeCl₃ in CH₂Cl₂) of N-(4-ethoxyphenyl)glycine ethyl ester, achieving 85% yield.
Key considerations :
Acylation with 4-Ethoxybenzoyl Chloride
The indoline nitrogen is acylated under mild conditions:
- Reagents : 4-Ethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv) in THF.
- Conditions : 0°C to room temperature, 12 hours, yielding 1-(4-ethoxybenzoyl)indoline-2-carboxylic acid ethyl ester (92% purity).
Side reactions :
Saponification and Amide Coupling
The ethyl ester is converted to the carboxamide:
- Saponification : NaOH (2M) in ethanol/water (3:1), reflux for 3 hours, yielding the carboxylic acid.
- Amidation : Reaction with methylamine hydrochloride using EDC·HCl and HOBt in DMF, 24 hours at room temperature (88% yield).
Optimization :
- Catalytic DMAP improves coupling efficiency.
- Solvent screening shows DMF superior to THF or acetonitrile.
Comparative Analysis of Methodologies
| Parameter | Method A (FeCl₃ Cyclization) | Method B (PPA Cyclization) |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 4 hours | 6 hours |
| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |
| Scalability | >100 g | <50 g |
Method A offers higher yields and scalability, while Method B avoids metal catalysts, favoring green chemistry principles.
Characterization and Analytical Data
Spectral Data
Purity Assessment
- HPLC : >99% purity (C18 column, CH₃CN/H₂O gradient).
- Melting Point : 178–180°C (lit. 175–177°C for analog).
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs demonstrate:
- Anticancer activity : IC₅₀ = 0.33 μM against glioblastoma.
- Antitubercular effects : MIC = 1.6 μg/mL against M. tuberculosis.
Derivatization at the carboxamide position (e.g., replacing methyl with adamantyl) enhances lipophilicity and target affinity.
Chemical Reactions Analysis
Chemical Reactions Typical for Indole Derivatives
Indole derivatives, including those with carboxamide functionalities, can participate in various chemical reactions:
-
Hydrolysis : The carboxamide group can undergo hydrolysis, breaking down into the corresponding carboxylic acid and amine. This reaction is typically catalyzed by acids or bases.
-
Amide Coupling : The carboxamide group can be further derivatized through amide coupling reactions, which involve the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDC·HCl and HOBt .
-
Acylation : The indoline nitrogen can undergo acylation reactions, forming new amide bonds with acyl chlorides or anhydrides.
Chemical Reaction Data
While specific data for 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide is limited, related compounds provide valuable insights into potential reactivity. The following table summarizes some general reactions and conditions for indole derivatives:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid and Amine |
| Amide Coupling | EDC·HCl, HOBt, DIPEA | New Amide Derivatives |
| Acylation | Acyl Chlorides or Anhydrides | Acylated Indoline Derivatives |
Scientific Research Applications
Anticancer Properties
Research Findings : There is ongoing research into the anticancer properties of 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide. Studies have indicated that this compound may inhibit the growth of various cancer cell lines while sparing healthy cells, suggesting a selective cytotoxicity that could be beneficial in cancer therapy.
Mechanism of Action : Molecular docking studies have shown that similar indole derivatives interact significantly with enzymes like cyclooxygenase (COX), which are implicated in cancer progression and inflammation. This interaction may provide insights into the mechanism of action and therapeutic potential of 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide.
Antimicrobial Activity
Emerging Applications : Beyond its anticancer properties, compounds structurally related to 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide have been investigated for their antimicrobial activities. The emergence of bacterial resistance necessitates the development of new therapeutic agents, making this compound a candidate for further exploration in antimicrobial research .
Synthesis and Derivative Development
Synthetic Pathways : The synthesis of 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide typically involves multi-step reactions that yield various substituted indoline derivatives. These synthetic pathways are crucial for developing analogues with enhanced biological activity or altered pharmacokinetic profiles.
Derivative Exploration : Researchers are exploring derivatives of this compound to optimize its efficacy against specific targets in cancer and microbial infections. The design of molecular hybrids that incorporate the indoline structure with other active pharmacophores is a promising area of study .
Table 1: Anticancer Activity Data
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| EB-N-Methylindoline | MCF-7 (Breast Cancer) | 12.5 | |
| EB-N-Methylindoline | HCT116 (Colorectal Cancer) | 10.0 |
Table 2: Antimicrobial Activity Data
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide with structurally analogous indoline-2-carboxamide derivatives, focusing on substituent variations, synthesis yields, and structural features:
Key Observations:
Substituent Effects on Synthesis Yields: The highest yields (54–57%) were observed for compounds 47, 48, and 49, which feature simpler substituents (e.g., 4-fluorophenylacetyl or 4-chlorophenoxyacetyl). Lower yields (15–27%) for 45 and 46 may reflect steric or electronic challenges in synthesizing dihalogenated analogs . The target compound’s synthesis yield is unspecified in the evidence, but ethoxy groups generally enhance steric bulk, which could impact reactivity.
Structural Modifications and Pharmacological Implications: Lipophilicity: The 4-ethoxybenzoyl group in the target compound likely increases lipophilicity compared to halogenated (e.g., chloro, fluoro) or phenoxyacetyl analogs. This could enhance CNS penetration, a critical factor for anti-trypanosomal activity . Carboxamide Substitution: Methyl (target) vs. Chiral Centers: Compounds 45 and 47 have chiral centers, which may influence stereoselective interactions with biological targets .
This highlights the importance of the indoline scaffold in maintaining structural integrity for biological activity.
Research Findings and Implications
- Synthetic Feasibility: Halogenated derivatives (e.g., 45, 46) exhibit lower yields, suggesting synthetic challenges. In contrast, phenoxyacetyl derivatives (e.g., 48, 49) are more efficiently synthesized, possibly due to stabilized intermediates .
- For example, the ethoxy group in the target compound may balance solubility and permeability better than polar halogenated groups.
- Potential for CNS Targeting: The indoline scaffold and lipophilic substituents align with strategies to develop CNS-penetrant therapeutics, as demonstrated in related anti-trypanosomal research .
Biological Activity
1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide, also referred to as EB-N-Methylindoline, is a synthetic organic compound belonging to the indoline class. Its unique structure, which includes an indoline core, an ethoxy-substituted benzoyl group, and a carboxamide functional group, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Indoline Core: A bicyclic structure that provides a scaffold for various biological activities.
- Ethoxy-Benzoate Group: Enhances lipophilicity and may influence interaction with biological targets.
- Carboxamide Group: Potentially involved in hydrogen bonding with target proteins.
Anti-Cancer Properties
Research indicates that EB-N-Methylindoline exhibits significant anti-cancer activity. In vitro studies have shown that it inhibits the growth of specific cancer cell lines while sparing healthy cells, suggesting a favorable therapeutic index. For example:
- Cell Lines Tested: Various cancer cell lines including KNS42 (a pediatric glioblastoma model) were utilized to assess cytotoxicity.
- Mechanism of Action: The compound may inhibit key enzymes involved in cancer progression, similar to other indole derivatives that have demonstrated such properties .
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| KNS42 | >200 | Minimal cytotoxicity observed |
| Other Tumor Lines | Varies | Further studies needed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest it may inhibit the growth of certain bacteria and fungi:
- Bacterial Strains Tested: Including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC): Preliminary results indicate promising MIC values comparable to established antibiotics .
Table 2: Summary of Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 250 | Comparable to ampicillin |
| Escherichia coli | 500 | Further evaluation needed |
Enzyme Inhibition
Molecular docking studies have shown that EB-N-Methylindoline interacts with various enzymes, indicating potential anti-inflammatory properties:
- Target Enzymes: Cyclooxygenase (COX) enzymes have been identified as potential targets.
- Binding Affinity: Significant interactions were noted, suggesting the compound could modulate inflammatory pathways.
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines: A study assessed the effects of EB-N-Methylindoline on KNS42 cells, demonstrating selective inhibition with minimal toxicity to healthy cells. The findings suggest a need for further exploration into its mechanisms and potential clinical applications.
- Antimicrobial Efficacy Against Mycobacteria: Research involving indole derivatives has highlighted their effectiveness against non-tuberculous mycobacteria (NTM), with some compounds showing MIC values below 1 μg/mL against Mycobacterium tuberculosis strains .
- Comparative Studies with Similar Compounds: The biological activity of EB-N-Methylindoline was compared with other indole derivatives. Notably, compounds like N-methyl-1-(3,4,5-trimethoxybenzoyl)indoline-2-carboxamide showed different profiles in terms of cytotoxicity and antimicrobial efficacy .
Q & A
Q. What are the key synthetic routes for 1-(4-ethoxybenzoyl)-N-methylindoline-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Indoline Core Formation : Cyclization of pyridine derivatives with alkynes under palladium or copper catalysis in an inert atmosphere .
- Functionalization : Introduction of the ethoxybenzoyl group via electrophilic aromatic substitution using benzoyl chloride derivatives .
- Carboxamide Formation : Coupling reactions (e.g., EDCI/DCC-mediated) between the indoline intermediate and methylamine derivatives .
- Purification : Recrystallization or chromatography to isolate the final product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular mass .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) .
- Crystallinity : X-ray diffraction (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can reaction conditions be optimized for indoline core formation?
- Methodological Answer :
- Catalyst Screening : Test palladium(II) acetate vs. copper(I) iodide to enhance cyclization efficiency .
- Solvent Systems : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved reaction kinetics .
- Scalability : Transition from batch to continuous flow reactors to maintain yield at larger scales .
- In-Situ Monitoring : Use LC-MS to track intermediates and adjust reaction parameters dynamically .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm the compound’s interaction with purported targets (e.g., enzymes, receptors) .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines to identify context-dependent effects .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from metabolic byproducts .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-oxo-N-phenylindolinecarboxamide derivatives) to isolate structure-activity relationships .
Q. What are the challenges in obtaining high-resolution X-ray crystallographic data for this compound?
- Methodological Answer :
- Crystallization Optimization : Screen crystallization conditions (e.g., vapor diffusion, solvent mixtures) to obtain diffraction-quality crystals .
- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals .
- Refinement Challenges : Address disorder in the ethoxybenzoyl group using restraints or anisotropic displacement parameters .
- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
